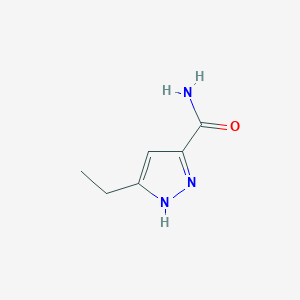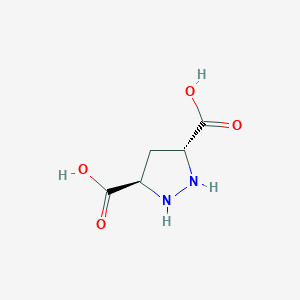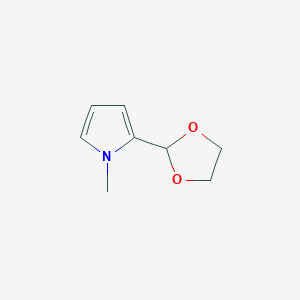
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 1,3-dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Catalysts: p-toluenesulfonic acid, Lewis acids like ZrCl₄Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The pathways involved in its action depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,3-Dioxolanes: Compounds with similar dioxolane rings but different substituents.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrrole is unique due to its combination of a pyrrole ring and a 1,3-dioxolane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-yl)-1-methylpyrrole |
InChI |
InChI=1S/C8H11NO2/c1-9-4-2-3-7(9)8-10-5-6-11-8/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
BJIGMGNDVZNSHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
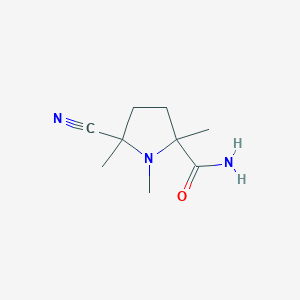
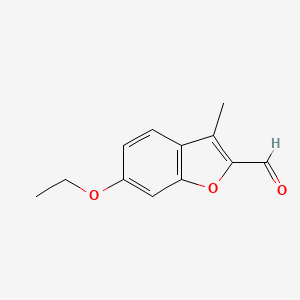
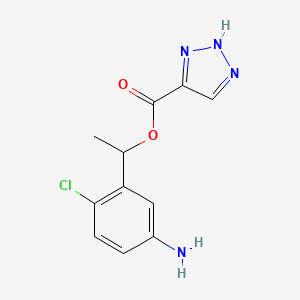

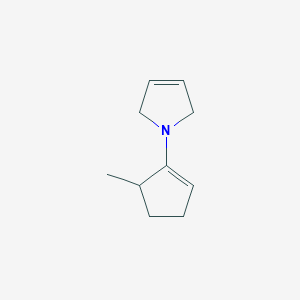
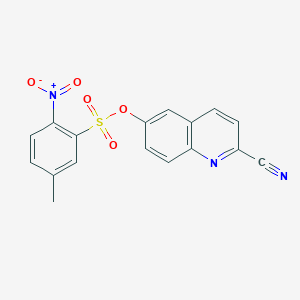
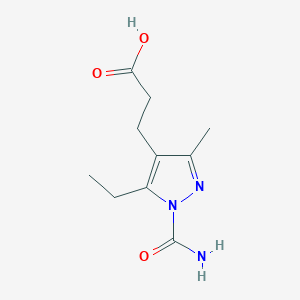
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
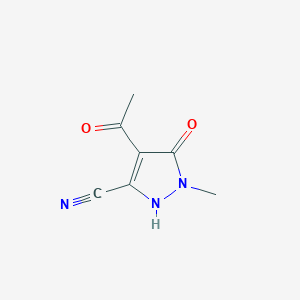
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
